8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
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Overview
Description
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound with the molecular formula C6H7BrN6 This compound is characterized by the presence of a bromine atom, a methyl group, and two amino groups attached to a pyrazolo[1,5-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the reaction of 7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl or alkyl halides and bases such as potassium carbonate or cesium carbonate are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while coupling reactions can produce biaryl or alkyl-aryl compounds .
Scientific Research Applications
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
8-Iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine:
Uniqueness
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile building block for the synthesis of diverse derivatives. Additionally, the bromine atom may enhance the compound’s biological properties, such as its antimicrobial or anticancer activities .
Properties
IUPAC Name |
8-bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN6/c1-2-3(7)4-10-5(8)11-6(9)13(4)12-2/h1H3,(H4,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBACIMOBVNLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1Br)N=C(N=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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